![molecular formula C28H38O7 B1247383 (1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
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Overview
Description
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one is a natural product found in Dunalia solanacea with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthetic Pathways and Reductions : Research has shown various synthetic pathways and reduction processes for complex chemical compounds like the one . For instance, Grošelj et al. (2005) discussed the synthesis and reductions of similar complex bicyclic compounds derived from camphor, illustrating the versatility and potential transformations of such compounds (Grošelj et al., 2005).
- Stereoselective Synthesis : The stereoselective synthesis of complex compounds with multiple chiral centers is a significant area of research. Gerber & Vogel (2001) explored the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, indicative of the methods used to create precise and functional molecular structures (Gerber & Vogel, 2001).
Application in Synthesizing Biologically Active Molecules
- Formation of Biologically Active Analogues : Bartmann et al. (1987) demonstrated a synthesis pathway for biologically active analogs of prostaglandins using similar bicyclic compounds. This signifies the relevance of such complex chemicals in medicinal chemistry and drug design (Bartmann et al., 1987).
- Asymmetric Synthesis of Polyketide Spiroketals : Meilert et al. (2004) showcased the asymmetric synthesis of C15 polyketide spiroketals from bicyclic compounds. These findings are significant in the field of natural product synthesis and pharmaceuticals (Meilert et al., 2004).
Chemical Reactions and Rearrangements
- Chemical Reactions and Rearrangements : Research has focused on the chemical reactions and rearrangements of such complex molecules. For instance, Kitchin & Stoodley (1973) studied the reduction of similar compounds, shedding light on the chemical behavior and transformation possibilities of these molecules (Kitchin & Stoodley, 1973).
properties
Product Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O7/c1-23-12-17(18(13-23)34-22(31)26(23,4)32)27(33)10-8-15-14-11-21-28(35-21)20(30)6-5-19(29)25(28,3)16(14)7-9-24(15,27)2/h5-6,14-18,20-21,30,32-33H,7-13H2,1-4H3/t14-,15-,16-,17-,18+,20-,21+,23+,24-,25-,26-,27+,28+/m0/s1 |
InChI Key |
FKQUQCYOBZEPTK-QTLUSXIASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([C@H]4C[C@@]5(C[C@H]4OC(=O)[C@]5(C)O)C)O)C[C@@H]6[C@]7([C@@]3(C(=O)C=C[C@@H]7O)C)O6 |
SMILES |
CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7O)C)O6 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7O)C)O6 |
synonyms |
acnistin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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